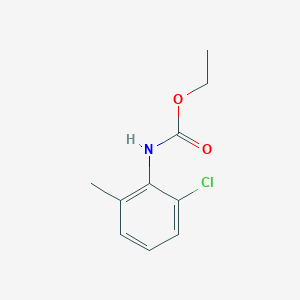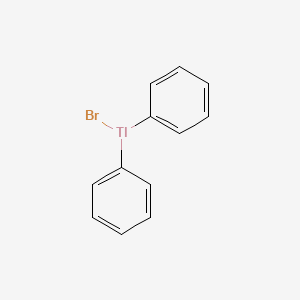
Thallium, bromodiphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium, bromodiphenyl- is a chemical compound that combines thallium, a heavy metal, with bromodiphenyl, an organic moiety. Thallium is known for its high toxicity and has been used in various industrial applications. The combination with bromodiphenyl introduces unique properties that make this compound of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of thallium, bromodiphenyl- typically involves the reaction of thallium salts with bromodiphenyl compounds. One common method is the reaction of thallium(I) bromide with diphenyl compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Thallium, bromodiphenyl- undergoes various chemical reactions, including:
Oxidation: Thallium in the compound can be oxidized to higher oxidation states using strong oxidizing agents.
Reduction: The compound can be reduced back to thallium(I) using reducing agents like hydrogen or sodium borohydride.
Substitution: Bromine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents. Common reagents include halogens, hydrogen, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Thallium, bromodiphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for potential therapeutic applications, although its high toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a component in certain types of sensors and detectors.
Mechanism of Action
The mechanism of action of thallium, bromodiphenyl- involves its interaction with cellular components, particularly proteins and enzymes. Thallium ions can interfere with potassium channels and other ion transport mechanisms, leading to cellular dysfunction. The bromodiphenyl moiety may also interact with cellular membranes and proteins, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Thallium, bromodiphenyl- can be compared with other thallium compounds such as thallium(I) chloride and thallium(III) oxide. Unlike these simpler compounds, thallium, bromodiphenyl- has a more complex structure that introduces additional reactivity and potential applications. Similar compounds include:
Thallium(I) chloride: A simpler thallium compound with fewer applications.
Thallium(III) oxide: Known for its use in high-temperature superconductors and other specialized materials.
Thallium bromide: Used in infrared detectors and other optical applications.
Thallium, bromodiphenyl- stands out due to its unique combination of organic and inorganic components, offering a broader range of applications and reactivity.
Properties
CAS No. |
10192-61-7 |
|---|---|
Molecular Formula |
C12H10BrTl |
Molecular Weight |
438.49 g/mol |
IUPAC Name |
bromo(diphenyl)thallane |
InChI |
InChI=1S/2C6H5.BrH.Tl/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H;/q;;;+1/p-1 |
InChI Key |
LCUSYPPVRICFIL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Tl](C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


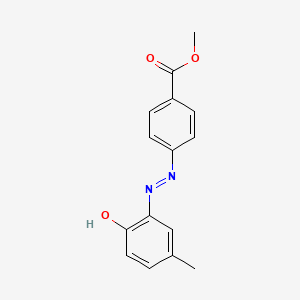

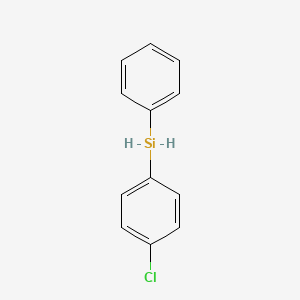
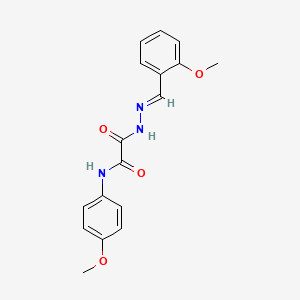

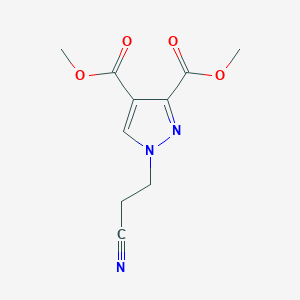


![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)
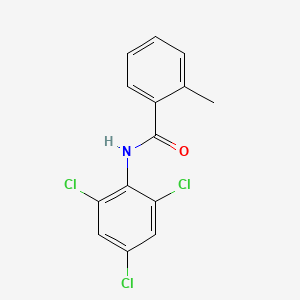
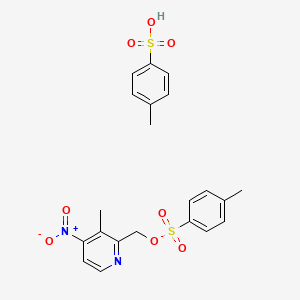
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)
